Cas no 2248261-16-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate)
Il composto 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate è un derivato strutturale complesso che combina un'unità isoindolina-1,3-dione con un gruppo ossazinanone legato a una catena propanoica fenilata. La sua struttura ibrida offre proprietà chimiche uniche, tra cui una buona stabilità termica e reattività selettiva, rendendolo utile in sintesi organiche avanzate. La presenza del gruppo ossazinanone può favorire interazioni con bersagli biologici, mentre il frammento isoindolinone contribuisce alla rigidità molecolare. Questo composto è potenzialmente interessante per applicazioni in chimica farmaceutica, come intermedio nella progettazione di inibitori enzimatici o ligandi per recettori specifici, grazie alla sua capacità di modulare proprietà steriche ed elettroniche.
2248261-16-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate
Numero CAS:2248261-16-5
MF:C21H18N2O6
MW:394.377425670624
CID:6191276
PubChem ID:165728202
Update Time:2025-06-27
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6523796
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate
- 2248261-16-5
-
- Inchi: 1S/C21H18N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)29-20(26)17(13-14-7-2-1-3-8-14)22-11-6-12-28-21(22)27/h1-5,7-10,17H,6,11-13H2
- Chiave InChI: MWVPQNYMIWCZLN-UHFFFAOYSA-N
- Sorrisi: O1C(N(CCC1)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 394.11648630g/mol
- Massa monoisotopica: 394.11648630g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 650
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 93.2Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523796-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 0.05g |
$600.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 0.1g |
$628.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 0.25g |
$657.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 0.5g |
$685.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 1g |
$714.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 2.5g |
$1399.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 5g |
$2070.0 | 2023-05-31 | ||
| Enamine | EN300-6523796-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate |
2248261-16-5 | 10g |
$3069.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
2248261-16-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-oxo-1,3-oxazinan-3-yl)-3-phenylpropanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti